2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-propylacetamide
Description
2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-propylacetamide is a synthetic heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a hexahydroquinazolinone system (saturated six-membered ring), a 1,2,4-triazole ring fused at the [4,3-a] position, and a thioether-linked N-propylacetamide side chain. This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazoloquinazoline derivatives, which are often explored for their kinase inhibitory, antimicrobial, or anti-inflammatory properties.
Properties
IUPAC Name |
2-[(5-oxo-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-2-7-15-11(20)8-22-14-18-17-13-16-12(21)9-5-3-4-6-10(9)19(13)14/h2-8H2,1H3,(H,15,20)(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJKAAKLIOEYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C2N1C3=C(CCCC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-triazine derivatives, which share a similar structure with the compound , have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive. These activities suggest that the compound may interact with a range of targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It is known that the compound likely undergoes a conjugated aza-addition of the endo-nucleophilic center of triazole to imide, followed by the recyclization of the intermediate to triazolo. This reaction pathway suggests that the compound may interact with its targets through covalent bonding or other types of molecular interactions.
Biochemical Pathways
It is known that 1,2,4-triazine derivatives can affect a broad spectrum of biological activities. This suggests that the compound may influence various biochemical pathways, potentially leading to downstream effects such as the inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
Result of Action
It has been reported that similar compounds can incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway. This suggests that the compound may have similar effects, potentially leading to cell death in certain types of cells.
Biological Activity
The compound 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-propylacetamide is a novel derivative that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound is characterized by a complex structure that includes a triazoloquinazoline moiety and a propylacetamide group. The presence of sulfur in the thioether linkage may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of triazoloquinazoline compounds can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines such as HT-29 and TK-10 .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antibacterial efficacy. Some derivatives have shown potent activity against Gram-positive and Gram-negative bacteria .
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Certain triazoloquinazoline derivatives inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies indicate that related compounds possess antioxidant properties that may protect cells from oxidative stress .
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor efficacy of a series of triazoloquinazoline derivatives in vitro. The results indicated that the compound significantly reduced cell viability in HT-29 colon cancer cells at concentrations as low as 10 µM. Mechanistic studies revealed that this effect was associated with increased apoptosis markers and decreased expression of anti-apoptotic proteins.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of similar thioether-containing compounds. The study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli. The proposed mechanism involved disruption of bacterial cell wall synthesis.
Table 1: Biological Activity Summary
Comparison with Similar Compounds
Table 1: Structural and Hypothesized Property Differences
Key Observations:
Substituents :
- Chlorine (Compound A) : Introduces electron-withdrawing effects, which could enhance binding affinity to electron-rich targets (e.g., enzymes with aromatic pockets) but reduce aqueous solubility.
- 4-Propyl (Compound A) : An alkyl group on the core may sterically hinder interactions with flat binding sites (e.g., ATP pockets in kinases) compared to the unsubstituted target compound.
Acetamide Side Chain :
- The target’s N-propyl group is smaller and more flexible than Compound A’s bulky, aromatic N-(2,4-dimethylphenyl). This difference likely impacts solubility (N-propyl may improve it) and metabolic stability (aromatic groups are prone to cytochrome P450 oxidation).
Hypothesized Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural trends in triazoloquinazoline derivatives:
- Kinase Inhibition : Chlorine substituents (as in Compound A) are common in kinase inhibitors (e.g., imatinib analogues) for hydrophobic pocket interactions. The target compound’s lack of chlorine may reduce potency against such targets but improve selectivity.
- Solubility : The N-propyl group and saturated core in the target compound could enhance aqueous solubility compared to Compound A’s aromatic substituents, favoring oral bioavailability.
- Metabolic Stability : The absence of metabolically labile groups (e.g., aromatic methyl in Compound A) in the target compound may reduce first-pass metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
